molecular formula C15H9BrOS B14528981 3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione CAS No. 62497-56-7

3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione

Cat. No.: B14528981
CAS No.: 62497-56-7
M. Wt: 317.2 g/mol
InChI Key: TURWHTUOTHZMGU-UHFFFAOYSA-N
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Description

3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzylidene and bromo substituents, along with the thione group, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and bromoacetophenone.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with benzaldehyde.

    Formation of the Thione Group: The thione group can be introduced by treating the intermediate compound with sulfurizing agents such as Lawesson’s reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion of the thione group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromo group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions at the bromo position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidene-2-benzofuran-1(3H)-thione: Lacks the bromo substituent.

    5-Bromo-2-benzofuran-1(3H)-thione: Lacks the benzylidene group.

    3-Benzylidene-5-chloro-2-benzofuran-1(3H)-thione: Contains a chloro substituent instead of bromo.

Uniqueness

The presence of both the benzylidene and bromo substituents, along with the thione group, makes 3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

62497-56-7

Molecular Formula

C15H9BrOS

Molecular Weight

317.2 g/mol

IUPAC Name

3-benzylidene-5-bromo-2-benzofuran-1-thione

InChI

InChI=1S/C15H9BrOS/c16-11-6-7-12-13(9-11)14(17-15(12)18)8-10-4-2-1-3-5-10/h1-9H

InChI Key

TURWHTUOTHZMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)C(=S)O2

Origin of Product

United States

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